N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
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Overview
Description
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide is a heterocyclic compound with a fused imidazo[1,2-a]pyridine ring system. Imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis and pharmaceutical chemistry due to their diverse biological activities . This compound’s structure combines bromine-substituted imidazo[1,2-a]pyridine and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes::
Solvent- and Catalyst-Free Synthesis:
Transition Metal Catalysis, Metal-Free Oxidation, and Photocatalysis:
Industrial Production:: Specific industrial-scale methods for this compound are not widely documented. research advancements may lead to scalable production routes.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s potential lies in its versatility across various scientific domains
Properties
Molecular Formula |
C21H15Br2N3O2 |
---|---|
Molecular Weight |
501.2 g/mol |
IUPAC Name |
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H15Br2N3O2/c1-28-16-9-7-14(8-10-16)21(27)25-20-18(13-5-3-2-4-6-13)24-19-17(23)11-15(22)12-26(19)20/h2-12H,1H3,(H,25,27) |
InChI Key |
QAZIVZKHZMUFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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